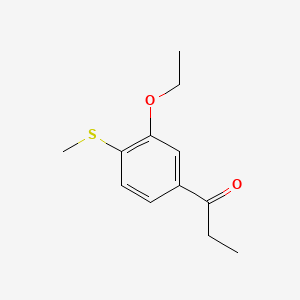
(2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobavachin is a prenylated flavonoid compound primarily found in the seeds of Psoralea corylifolia LThis compound has garnered significant interest due to its diverse pharmacological properties, including anti-osteoporosis, anti-inflammatory, and neurogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobavachin can be synthesized through various chemical reactions involving the prenylation of flavonoid precursors. The typical synthetic route involves the use of flavanone as a starting material, which undergoes prenylation at the 8-position of ring A. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of isobavachin involves the extraction of the compound from Psoralea corylifolia seeds. The seeds are subjected to solvent extraction processes, followed by purification steps such as chromatography to isolate isobavachin in its pure form .
Chemical Reactions Analysis
Types of Reactions: Isobavachin undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Isobavachin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that target specific positions on the flavonoid structure
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of isobavachin, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: It serves as a model compound for studying prenylated flavonoids and their chemical behaviors.
Medicine: The compound exhibits anti-osteoporosis and anti-inflammatory properties, making it a candidate for developing treatments for bone diseases and inflammatory conditions
Mechanism of Action
Isobavachin exerts its effects through multiple molecular pathways:
Anti-inflammatory Action: It inhibits the activation of the NF-κB and MAPK signaling pathways, reducing inflammation in macrophages and zebrafish models
Neurogenic Effects: The compound promotes neuronal differentiation through protein prenylation and activation of the ERK pathway.
Anti-hyperuricemia: Isobavachin targets the hURAT1 protein, regulating pathways such as drug metabolism, bile secretion, and the renin-angiotensin system
Comparison with Similar Compounds
Isobavachin can be compared with other prenylated flavonoids such as bavachin, isobavachalcone, neobavaisoflavone, corylifol A, and icariside II. These compounds share similar structural features but differ in their specific biological activities and molecular targets . Isobavachin’s unique ability to inhibit multiple signaling pathways and promote neurogenesis distinguishes it from its counterparts .
Properties
Molecular Formula |
C20H20O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16(22)10-17-18(23)11-19(24-20(14)17)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3/t19-/m0/s1 |
InChI Key |
YROKZIHUDZYUAG-IBGZPJMESA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=CC(=C1)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=CC(=C1)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14035881.png)




![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14035919.png)
![tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate](/img/structure/B14035921.png)





![Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride](/img/structure/B14035944.png)
